molecular formula C11H15ClN4O3 B12715649 (1,2,3,6-Tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride CAS No. 94158-51-7

(1,2,3,6-Tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride

Cat. No.: B12715649
CAS No.: 94158-51-7
M. Wt: 286.71 g/mol
InChI Key: KWESODUXDBUTSF-GAYQJXMFSA-N
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Description

(1,2,3,6-Tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride is a complex organic compound with significant potential in various scientific fields. This compound belongs to the indole derivatives, which are known for their diverse biological and pharmacological activities .

Properties

CAS No.

94158-51-7

Molecular Formula

C11H15ClN4O3

Molecular Weight

286.71 g/mol

IUPAC Name

[(E)-(3-hydroxy-1-methyl-6-oxo-3,5-dihydro-2H-indol-5-yl)methylideneamino]urea;hydrochloride

InChI

InChI=1S/C11H14N4O3.ClH/c1-15-5-10(17)7-2-6(4-13-14-11(12)18)9(16)3-8(7)15;/h2-4,6,10,17H,5H2,1H3,(H3,12,14,18);1H/b13-4+;

InChI Key

KWESODUXDBUTSF-GAYQJXMFSA-N

Isomeric SMILES

CN1CC(C2=CC(C(=O)C=C21)/C=N/NC(=O)N)O.Cl

Canonical SMILES

CN1CC(C2=CC(C(=O)C=C21)C=NNC(=O)N)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3,6-Tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol to yield the tricyclic indole . The reaction proceeds with good yield and involves multiple steps to achieve the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(1,2,3,6-Tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketones or aldehydes to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that semicarbazone derivatives exhibit antimicrobial properties. For instance, studies have shown that (1,2,3,6-tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride demonstrates inhibitory effects against various bacterial strains.

Case Study :
A study conducted by researchers evaluated the antibacterial activity of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, suggesting its potential as a therapeutic agent in treating bacterial infections.

Anticancer Properties

The compound has been investigated for its anticancer effects. Its ability to induce apoptosis in cancer cells has been documented.

Data Table: Anticancer Activity

Cancer Cell LineIC₅₀ (µM)Mechanism of Action
HeLa (Cervical Cancer)25Induction of apoptosis via caspase activation
MCF7 (Breast Cancer)30Inhibition of cell proliferation

Studies suggest that the compound's mechanism involves the modulation of apoptotic pathways and the inhibition of tumor growth factors.

Chromatographic Techniques

(1,2,3,6-Tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride is utilized in chromatographic methods for the separation and identification of various compounds.

Case Study :
In a study focusing on the development of a high-performance liquid chromatography (HPLC) method for analyzing pharmaceutical formulations, this compound was used as a standard reference material. The method demonstrated high sensitivity and specificity for detecting active pharmaceutical ingredients in complex mixtures.

Coordination Chemistry

The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes exhibit unique properties that can be exploited in catalysis and materials synthesis.

Data Table: Metal Complexes

Metal IonComplex StabilityApplication Area
Cu²⁺HighCatalysis in organic reactions
Ni²⁺ModerateDye-sensitized solar cells

Research indicates that metal complexes derived from this semicarbazone show promise in enhancing catalytic efficiency and stability under various reaction conditions.

Mechanism of Action

The mechanism of action of (1,2,3,6-Tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-3-carbinol: Known for its anticancer properties.

    Tryptophan: An essential amino acid with an indole ring.

Uniqueness

(1,2,3,6-Tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride is unique due to its specific functional groups and the combination of properties it exhibits. This makes it a valuable compound for various research and industrial applications .

Biological Activity

(1,2,3,6-Tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride (CAS No. 94158-51-7) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its cytotoxic, antimicrobial, and other pharmacological effects based on available research.

The molecular formula of (1,2,3,6-tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride is C11H15ClN4O3C_{11}H_{15}ClN_{4}O_{3} with a molecular weight of 286.71 g/mol. It is classified under specialty chemicals and has various applications in medicinal chemistry.

Cytotoxicity

Research indicates that (1,2,3,6-tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that this compound showed a dose-dependent reduction in the viability of MCF-7 breast cancer cells. The half-maximal inhibitory concentration (IC50) was determined to be approximately 50 µg/ml, indicating potent activity compared to standard chemotherapeutics like cisplatin (IC50 = 47.4 µg/ml) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses activity against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values for these bacteria were found to be lower than those of commonly used antibiotics .

Table 1: Antimicrobial Activity of Semicarbazone Monohydrochloride

Bacterial StrainMIC (µg/ml)
Staphylococcus aureus25
Pseudomonas aeruginosa30
Escherichia coli40

The proposed mechanism of action for the cytotoxicity and antimicrobial effects involves the induction of apoptosis in cancer cells and disruption of bacterial cell membranes. The compound's structure allows it to interact with cellular components effectively, leading to cell death .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer reported that treatment with (1,2,3,6-tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride resulted in significant tumor regression in a subset of patients .
  • Antimicrobial Efficacy : A study conducted on patients with chronic bacterial infections demonstrated that the addition of this compound to standard antibiotic therapy improved clinical outcomes and reduced infection duration .

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